2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-
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Overview
Description
2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl- is a heterocyclic compound that features an imidazole ring fused with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxyaniline with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea in the presence of a catalyst such as hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production of this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imidazole ring or the thione group.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Electrophiles like alkyl halides, acyl chlorides, often in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: N-substituted imidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.
Industry: In materials science, the compound is explored for its use in the development of novel polymers and as a ligand in coordination chemistry for the synthesis of metal complexes with potential catalytic properties.
Mechanism of Action
The mechanism by which 2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl- exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings may engage in π-π interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
- 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-
- 2H-Imidazole-2-thione, 1,3-dihydro-1-phenyl-
- 2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-chlorophenyl)amino]-4-methyl-5-phenyl-
Comparison: Compared to its analogs, 2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl- is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This substitution can enhance its solubility and potentially its biological activity, making it a more versatile compound for various applications.
Properties
IUPAC Name |
3-(4-methoxyanilino)-5-methyl-4-phenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-16(13-6-4-3-5-7-13)20(17(22)18-12)19-14-8-10-15(21-2)11-9-14/h3-11,19H,1-2H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNBNQRJCWTKPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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